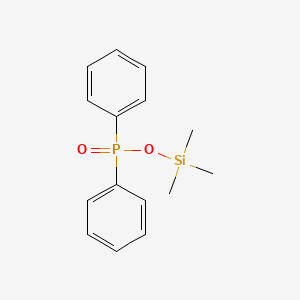

Trimethylsilyl diphenylphosphinate

Description

Structure

3D Structure

Properties

CAS No. |

18789-78-1 |

|---|---|

Molecular Formula |

C15H19O2PSi |

Molecular Weight |

290.37 g/mol |

IUPAC Name |

diphenylphosphoryloxy(trimethyl)silane |

InChI |

InChI=1S/C15H19O2PSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

InChI Key |

NZOGKYHRLVZQAM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Trimethylsilyl Diphenylphosphinate Formation

Direct Synthetic Pathways to Trimethylsilyl (B98337) Diphenylphosphinate (B8688654)

Direct synthesis routes offer efficient ways to produce trimethylsilyl diphenylphosphinate from readily available starting materials. These methods include catalyzed rearrangements and direct silylation reactions.

Trimethylsilyl halides, particularly trimethylsilyl bromide (TMSBr) and trimethylsilyl iodide (TMSI), are effective catalysts for the rearrangement of certain trivalent phosphorus esters, such as phosphinites, to form pentavalent phosphorus compounds. researchgate.netnih.gov While the classical Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, the use of a trimethylsilyl halide introduces a catalytic pathway for rearrangement. nih.govwikipedia.org In this context, a phosphinite ester can rearrange to the corresponding phosphine (B1218219) oxide derivative. The reaction is promoted by the silyl (B83357) halide, which facilitates the transfer of the silyl group. researchgate.net Trimethylsilyl chloride is generally unreactive in this type of catalysis. researchgate.netnih.gov

A highly effective and convenient method for synthesizing this compound involves the treatment of specific phosphoryl acid derivatives with silylating agents. researchgate.netresearchgate.net One notable example is the reaction of (1-hydroxy-1-methylethyl)diphenylphosphine oxide with various silylating agents like hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)acetamide (BSA). researchgate.netfigshare.com This reaction proceeds in high yield and is advantageous because the starting phosphine oxide is a stable, commercially available solid. researchgate.net The process involves a retro-reaction that generates the desired trivalent trimethylsilyl diphenylphosphinite. researchgate.net

The reaction can be carried out under relatively mild conditions, often by heating the mixture in a solvent such as 1,4-dioxane (B91453). researchgate.net The choice of silylating agent can influence the reaction conditions and yield, as summarized in the table below.

| Silylating Agent | Precursor | Yield (%) | Reference |

| Hexamethyldisilazane (HMDS) / Trimethylchlorosilane (cat.) | (2-hydroxyprop-2-yl)diphenylphosphine oxide | 75 | researchgate.net |

| Bis(trimethylsilyl)acetamide (BSA) | (2-hydroxyprop-2-yl)diphenylphosphine oxide | 71 | researchgate.net |

| Diethyl(trimethylsilyl)amine (DETSA) | (2-hydroxyprop-2-yl)diphenylphosphine oxide | 80 | researchgate.net |

This method is considered a synthetically useful and easy-to-perform procedure for obtaining trimethylsilyl esters of trivalent phosphorus acids. researchgate.net

Investigating Reaction Mechanisms in this compound Synthesis

The mechanisms underlying the formation of this compound are distinct from classical organophosphorus reactions and involve unique intermediate species.

The traditional Michaelis-Arbuzov reaction mechanism involves the SN2 attack of a nucleophilic trivalent phosphorus atom on an alkyl halide. wikipedia.org This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield a pentavalent phosphorus compound. wikipedia.org

In contrast, the formation of this compound via the silylation of (1-hydroxy-1-methylethyl)diphenylphosphine oxide does not follow this pathway. researchgate.netresearchgate.net The reaction is not an intermolecular alkylation but rather an intramolecular rearrangement and fragmentation process. researchgate.net Similarly, the trimethylsilyl halide-catalyzed rearrangement of phosphites is mechanistically distinct. researchgate.netnih.gov In what is sometimes termed the silyl-Arbuzov reaction, a silyl phosphite reacts with an alkyl halide, but the reactivity order of halides (RCl > RBr > RI) is reversed compared to the classic Michaelis-Arbuzov reaction. nih.gov The catalytic rearrangement promoted by TMSI or TMSBr involves the silyl halide interacting with the phosphorus ester to facilitate the formation of the thermodynamically more stable P=O bond. researchgate.net

Research into the synthesis of this compound from (1-hydroxy-1-methylethyl)diphenylphosphine oxide has led to the proposal of a stepwise reaction mechanism. researchgate.net The initial step is believed to be the silylation of the phosphoryl group of the starting material, not the hydroxyl group. researchgate.net This initial silylation leads to the formation of an intermediate, diphenyl[1-(trimethylsilyloxy)-1-methylethyl]phosphinate. researchgate.net

This intermediate is not stable under the reaction conditions and subsequently undergoes a retro-reaction. This fragmentation step releases acetone (B3395972) and yields the final product, this compound. researchgate.net The proposed pathway suggests that silyl esters formed by the silylation of the hydroxyl group are not the primary intermediates in this specific synthetic route. researchgate.net This mechanistic understanding highlights the unique reactivity of α-hydroxy phosphoryl compounds in the presence of silylating agents. researchgate.net

Advanced Spectroscopic and Structural Characterization of Trimethylsilyl Diphenylphosphinate

Comprehensive Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry is employed to achieve a comprehensive characterization of trimethylsilyl (B98337) diphenylphosphinate (B8688654).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of trimethylsilyl diphenylphosphinate, offering insights into the local chemical environments of phosphorus, hydrogen, carbon, and silicon nuclei. mdpi.comnih.govrsc.orgnih.govhuji.ac.il

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus in this compound provides direct evidence of its oxidation state and bonding environment. The ³¹P NMR spectrum typically shows a single resonance, and its chemical shift value is a key parameter for confirming the formation of the P-O-Si linkage. nih.govresearchgate.net For comparison, diphenylphosphinic acid exhibits a ³¹P chemical shift that differs from its silylated counterpart, reflecting the change in the electronic environment around the phosphorus atom upon esterification. Studies have shown that the ³¹P chemical shift is sensitive to the nature of the substituents on the phosphorus atom. organicchemistrydata.org For instance, the chemical shift for diphenylphosphinic acid is around 21.5 ppm (in CDCl₃, coupled to hydrogen). rsc.org The specific chemical shift for this compound would be expected to be in a characteristic region for phosphinate esters.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the organic framework of the molecule. mdpi.comnih.gov

¹H NMR: The ¹H NMR spectrum of this compound is characterized by distinct signals for the trimethylsilyl and diphenylphosphino groups.

Trimethylsilyl Protons: A sharp singlet is observed in the upfield region (around 0.03 ppm), integrating to nine protons, which is characteristic of the chemically equivalent protons of the (CH₃)₃Si group. mpg.de

Phenyl Protons: A complex multiplet pattern in the downfield region (typically between 7.0 and 8.0 ppm) corresponds to the ten protons of the two phenyl rings attached to the phosphorus atom. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

Trimethylsilyl Carbons: A signal in the upfield region (around -2.9 ppm) is assigned to the carbon atoms of the trimethylsilyl group. mpg.de

Phenyl Carbons: Several distinct signals appear in the aromatic region (typically 120-140 ppm), corresponding to the different carbon environments within the phenyl rings. The carbon atoms directly attached to the phosphorus atom (ipso-carbons) show characteristic coupling (J(P-C)) with the phosphorus nucleus. rsc.orgchemicalbook.com

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment. Although ²⁹Si has a low natural abundance and sensitivity, it provides valuable structural information. huji.ac.il The chemical shift of the ²⁹Si nucleus in this compound is indicative of the formation of the Si-O-P bond and the nature of the substituents on the silicon atom. The typical chemical shift range for tetracoordinated silicon compounds is broad, allowing for clear distinction between different silicon environments. rsc.orgresearchgate.netnih.gov For this compound, a single resonance is expected in the region characteristic for trimethylsilyl esters. For example, a related compound, 1-trimethylsilyl, 1-lithio-2,3,4,5-tetraphenyl-1-silacyclopentadienide anion, shows a ²⁹Si chemical shift for the trimethylsilyl group at -15.54 ppm. mdpi.com

Interactive Spectroscopic Data Table for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Coupling Constants | Assignment |

| ³¹P | ~20-30 | Singlet | - | P=O |

| ¹H | ~7.0-8.0 | Multiplet | 10H | Phenyl protons |

| ¹H | ~0.03 | Singlet | 9H | Trimethylsilyl protons |

| ¹³C | ~120-140 | Multiplet | J(P-C) coupling | Phenyl carbons |

| ¹³C | ~ -2.9 | Singlet | - | Trimethylsilyl carbons |

| ²⁹Si | ~ -15 | Singlet | - | Si(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are typical ranges.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. mdpi.comnih.govrsc.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

P=O Stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹, which is characteristic of the phosphoryl (P=O) group.

Si-O-P Stretching: The formation of the silyl (B83357) ester is confirmed by the presence of a strong band corresponding to the Si-O-P linkage, often found in the 900-1100 cm⁻¹ region.

Si-C Stretching: Vibrations associated with the Si-C bonds of the trimethylsilyl group appear in the spectrum, typically around 840 cm⁻¹ and 1250 cm⁻¹. mpg.de

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region. researchgate.netasianpubs.orgresearchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. The P=O and Si-O-P stretching vibrations are also observable in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Common fragmentation pathways for trimethylsilyl compounds involve the loss of a methyl group ([M-15]⁺) or the entire trimethylsilyl group. nih.govnih.govresearchgate.netconsensus.app For this compound, characteristic fragments would include the diphenylphosphinoyl cation and ions resulting from cleavages around the Si-O-P linkage. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of the parent ion and its fragments, further confirming the compound's identity. mpg.de

Solid-State Structural Elucidation

X-ray Crystallography for Molecular Geometry and Bond Parameters

A comprehensive review of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a determined solid-state structure for this compound by means of single-crystal X-ray diffraction. While the synthesis and reactivity of this compound are documented in chemical literature, detailed experimental data on its molecular geometry, including precise bond lengths and angles, remain unreported.

The lack of a published crystal structure precludes a detailed discussion and the presentation of data tables for the bond parameters of this compound. Elucidation of the solid-state structure through X-ray crystallography would be essential to definitively characterize the P-O-Si linkage, the geometry at the phosphorus and silicon centers, and the spatial arrangement of the phenyl and trimethylsilyl groups. Such an analysis would provide invaluable insights into the steric and electronic properties of the molecule, including the planarity of the phosphorus environment and the potential for intramolecular interactions.

Future crystallographic studies would be necessary to provide the empirical data required for a thorough structural characterization as outlined.

Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl Diphenylphosphinate in Chemical Transformations

Reactivity as a Chemical Reagent

The unique structural features of trimethylsilyl (B98337) diphenylphosphinate (B8688654), combining a reactive silicon-oxygen bond with a pentavalent phosphorus center, enable its participation in a range of chemical reactions.

Promotion of Ether Formation Reactions

An efficient method for forming ethers involves the reaction between alkyl diphenylphosphinates and alkoxytrimethylsilanes, a transformation promoted by the potent Lewis acid, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). In this process, trimethylsilyl diphenylphosphinate is not the primary reagent but is intrinsically linked to the reactive system. The reaction proceeds smoothly in solvents like chloroform (B151607) or 1,2-dichloroethane (B1671644) to yield the corresponding ethers in good yields. mdpi.com This method highlights a key reactive pathway available to phosphinate esters in the presence of silylating agents and promoters.

The scope of this etherification reaction is broad, accommodating various primary and secondary alkyl groups on the phosphinate and alkoxytrimethylsilane. The table below summarizes the outcomes of reactions between different alkyl diphenylphosphinates and alkoxytrimethylsilanes.

Table 1: Ether Formation from Alkyl Diphenylphosphinates and Alkoxytrimethylsilanes

| Alkyl Diphenylphosphinate (R¹ in R¹OP(O)Ph₂) | Alkoxytrimethylsilane (R² in R²OSiMe₃) | Product (R¹-O-R²) | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) | Cyclohexyl | Benzyl cyclohexyl ether | 85 |

| Cinnamyl | Benzyl | Cinnamyl benzyl ether | 93 |

| Octyl | Benzyl | Benzyl octyl ether | 91 |

Dealkylation of Esters with Trimethylsilyl Halides

The cleavage of the P-O-C ester bond in phosphinates and phosphonates is a critical reaction for producing the corresponding phosphinic or phosphonic acids. mdpi.com While hydrolysis under acidic or basic conditions is common, dealkylation using trimethylsilyl halides such as trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr) offers a milder, often more selective, alternative. mdpi.comjk-sci.com

The reaction of an alkyl diphenylphosphinate with a trimethylsilyl halide results in the cleavage of the alkyl-oxygen bond, not the P-O bond. This process yields this compound and an alkyl halide. mdpi.com The high affinity of the oxophilic silicon atom for the phosphinate oxygen and the stability of the resulting alkyl halide drive the reaction. The general mechanism involves the nucleophilic attack of the phosphoryl oxygen onto the silicon atom of the trimethylsilyl halide, followed by the attack of the halide ion on the ester's alkyl group. The resulting this compound can then be easily hydrolyzed to diphenylphosphinic acid if desired.

This reactivity is a cornerstone of the broader "silyl-Arbuzov" type reactions, where silyl (B83357) phosphites react with alkyl halides. mdpi.com However, in this context, the phosphinate ester is the substrate rather than the reagent. The choice of trimethylsilyl halide is crucial, with reactivity generally following the order TMSI > TMSBr > TMSCl. jk-sci.com

Role as a Leaving Group in Glycosylation Chemistry

In the field of carbohydrate chemistry, the formation of glycosidic bonds is paramount. This is achieved by activating the anomeric center of a glycosyl donor, which then reacts with a glycosyl acceptor. The efficiency and stereochemical outcome of this reaction are heavily dependent on the nature of the anomeric leaving group.

Research has demonstrated that the diphenylphosphinate group can function effectively as an anomeric leaving group in stereoselective O-glycosylation reactions. rsc.org When tetra-O-benzyl-D-glucose bearing an anomeric diphenylphosphinate is activated, it reacts with alcohol acceptors to primarily form β-O-linked glycosides. rsc.org This stereoselectivity suggests a reaction mechanism that proceeds through an S_N2-like pathway or involves the formation of a stabilized oxocarbenium ion intermediate that favors attack from the β-face. The use of phosphinate-based leaving groups represents an important strategy in the diverse toolkit available for complex oligosaccharide synthesis. nih.govnih.govsemanticscholar.orgresearchgate.net

Mechanistic Understanding of this compound Reactivity

A deeper understanding of the reaction mechanisms, intermediates, and catalytic cycles provides insight into the compound's behavior and allows for the rational design of new synthetic methods.

Investigation of Catalytic Cycles and Intermediates (e.g., Trimethylsilyl Triflate Promoted Reactions)

The ether formation reaction described in section 4.1.1 provides a clear example of a catalytic process involving phosphinate derivatives. The reaction is promoted by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf), a powerful Lewis acid known to activate substrates towards nucleophilic attack. acs.org

The proposed catalytic cycle begins with the reaction between the alkyl diphenylphosphinate and TMSOTf. This generates a highly reactive intermediate, likely a phosphonium (B103445) triflate species, and this compound. The alkoxytrimethylsilane then reacts with this activated intermediate. In this key step, the oxygen of the alkoxytrimethylsilane attacks the alkyl group of the phosphonium species, forming the desired ether product. This step regenerates the TMSOTf catalyst, allowing it to enter the next cycle. The trimethylsilyl group from the alkoxytrimethylsilane combines with the diphenylphosphinate anion to form the stable this compound as a byproduct. This mechanistic pathway explains the role of each component and the catalytic nature of TMSOTf in the transformation.

Non-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry, involving the reaction of a trivalent phosphorus compound (like a phosphite) with an alkyl halide to form a pentavalent phosphorus compound (a phosphonate). jk-sci.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the P(III) center on the alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation by the halide anion. mdpi.comorganic-chemistry.org

Since this compound is already a pentavalent P(V) compound, it does not undergo the classical Michaelis-Arbuzov reaction. Its reactivity is characterized by "non-Arbuzov" pathways. The reactions discussed previously are prime examples:

Participation in Catalytic Cycles: As seen in the TMSOTf-promoted etherification, the phosphinate moiety acts as a carrier or precursor to a reactive intermediate without undergoing the fundamental P(III) to P(V) oxidation state change characteristic of the Arbuzov reaction. mdpi.com

Substrate in Dealkylation: When reacting with trimethylsilyl halides, the compound is the product of a dealkylation reaction on an alkyl phosphinate ester, a process mechanistically distinct from the Arbuzov rearrangement. mdpi.com

Leaving Group Activation: In glycosylation, the diphenylphosphinate group is expelled from the anomeric center, a role entirely different from the nucleophilic phosphorus center in an Arbuzov reaction. rsc.org

These examples underscore that the reactivity of this compound and its related alkyl esters is governed by the properties of the P(V) center and the associated ester and silyl groups, leading to transformations that fall outside the scope of the traditional Arbuzov pathway.

Applications of Trimethylsilyl Diphenylphosphinate in Contemporary Organic Synthesis

Strategic Utilization in Phosphorus-Carbon Bond Forming Reactions

Trimethylsilyl (B98337) diphenylphosphinate (B8688654) is a highly valuable reagent for the creation of phosphorus-carbon (P-C) bonds, most notably through the Michaelis-Arbuzov reaction. researchgate.netnih.govwikipedia.org This reaction is a cornerstone in organophosphorus chemistry for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org In this context, the trivalent phosphinite reacts with an alkyl halide. The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a rearrangement, where the halide anion attacks the trimethylsilyl group, yielding the stable pentavalent phosphine oxide and a volatile trimethylsilyl halide. wikipedia.org

The use of trimethylsilyl diphenylphosphinate in the Arbuzov reaction offers advantages over traditional alkyl phosphinites, often providing better yields of the desired alkyldiphenylphosphine oxide products. researchgate.net This method has been successfully applied to synthesize a range of functionalized alkyldiphenylphosphine oxides. researchgate.net

Table 1: Synthesis of Alkyldiphenylphosphine Oxides via Michaelis-Arbuzov Reaction

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Alkyl Bromide | Alkyldiphenylphosphine oxide | Good | researchgate.net |

Enabling Derivatization Strategies for Analytical and Synthetic Purposes

The trimethylsilyl moiety of the molecule provides a reactive handle for derivatization, which is useful for both analytical characterization and for modifying functional groups within a synthetic sequence.

Enhancing Volatility for Chromatographic Analysis

In the field of analytical chemistry, particularly gas chromatography (GC), derivatization is a crucial technique used to analyze compounds that are otherwise nonvolatile or thermally unstable. sigmaaldrich.comgcms.cz The process involves chemically modifying an analyte to make it more amenable to GC analysis. sigmaaldrich.com Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is one of the most common derivatization methods. sigmaaldrich.comtcichemicals.com

By reacting with compounds containing active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines), silylating reagents like this compound can replace these hydrogens with a TMS group. sigmaaldrich.comresearchgate.networdpress.com This transformation masks the polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the compound's volatility and thermal stability. gcms.czresearchgate.net The resulting TMS derivatives exhibit improved peak shapes, better resolution, and enhanced detector response during GC analysis. gcms.cz Although general silylating agents like BSTFA are more commonly cited, the principle applies to the transfer of the TMS group from this compound. sigmaaldrich.comwordpress.com

Modification of Functional Groups

Beyond analytics, the transfer of a trimethylsilyl group serves as a powerful strategy for protecting functional groups in multi-step organic synthesis. organic-chemistry.orgharvard.edu Silyl (B83357) groups are among the most widely used protecting groups for functionalities like alcohols, amines, and carboxylic acids. gelest.com The trimethylsilyl (TMS) group, in particular, is often employed for temporary or short-term protection.

The reaction of this compound with a protic functional group, such as an alcohol, results in the formation of a silyl ether. This masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical transformations without interference. organic-chemistry.orgfiveable.me The TMS group can be selectively removed later under specific conditions, typically using dilute acid or a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original functional group. harvard.edugelest.com The ease of both introduction and removal makes the TMS group a valuable tool in the strategic design of complex synthetic routes. organic-chemistry.org

Precursor in the Synthesis of Organophosphorus Compounds (e.g., Phosphine Oxides)

This compound is a key precursor for synthesizing various organophosphorus compounds, with a primary application being the production of tertiary phosphine oxides. researchgate.netorganic-chemistry.org As detailed in the Michaelis-Arbuzov reaction (Section 5.1), its reaction with alkyl halides is a direct and efficient route to alkyldiphenylphosphine oxides. researchgate.netwikipedia.org

The significance of this transformation lies in its ability to convert a trivalent phosphorus compound into a stable pentavalent phosphine oxide with a new P-C bond. wikipedia.org This method is synthetically important because phosphine oxides themselves are valuable compounds in organic chemistry, often used as ligands, catalysts, and intermediates in further reactions, such as the synthesis of phosphines through reduction. wikipedia.orgnih.gov Research has focused on developing convenient, high-yield methods for preparing this compound specifically because it is such a valuable precursor for these functionalized phosphine oxides. researchgate.netresearchgate.net

Table 2: Synthesis of this compound for Use as a Precursor

| Starting Material | Silylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Hexamethyldisilazane (B44280) / Trimethylchlorosilane | This compound | 75% | researchgate.net |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Bis(trimethylsilyl)acetamide | This compound | 71% | researchgate.net |

Catalytic and Ancillary Roles in Organic Transformations

In addition to its role as a primary reactant, this compound and related silyl phosphites can participate in or influence other organic reactions, often in conjunction with powerful catalysts.

Use in Trimethylsilyl Triflate-Promoted Reactions

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly electrophilic and powerful Lewis acid catalyst used to promote a wide range of organic transformations. wikipedia.orgnih.gov It is particularly effective at activating carbonyl compounds and facilitating silylation reactions. wikipedia.orgsigmaaldrich.com

In reactions involving silyl phosphorus esters, such as this compound or related silyl phosphites, TMSOTf can act as a potent promoter. For instance, it has been shown to remarkably facilitate the conjugate addition of silyl phosphites to cyclic enones, affording 1,4-adducts in high yields under mild conditions. sigmaaldrich.com While this specific example uses silyl phosphites prepared in situ, the principle extends to the activation chemistry involving silyl phosphinates. The TMSOTf can activate the electrophile (e.g., the enone), making it more susceptible to nucleophilic attack by the phosphorus compound. Furthermore, TMSOTf is a highly reactive silylating agent itself, capable of converting alcohols to their TMS ethers, a reaction that could proceed in concert with transformations involving this compound. gelest.comwikipedia.org

Contributions to Hydrosilylation Catalysis (Contextual to phosphinates/phosphonium ions)

While direct catalytic applications of this compound in hydrosilylation are not extensively documented in dedicated studies, its structural components—the diphenylphosphinate group and the trimethylsilyl moiety—place it at the intersection of chemistries that are highly relevant to modern hydrosilylation catalysis. The potential contributions of this compound can be understood by examining the well-established roles of related phosphinate ligands and, more significantly, phosphonium ions as Lewis acid organocatalysts for this important transformation.

The primary mechanism for metal-catalyzed hydrosilylation, the Chalk-Harrod mechanism, involves the oxidative addition of a Si-H bond to a low-valent transition metal center. nih.gov However, a growing area of research focuses on metal-free catalysis, particularly using strong Lewis acids to activate the reactants. It is in this context that the chemistry of phosphorus-based species becomes highly pertinent.

Phosphonium Ions as Lewis Acid Catalysts for Hydrosilylation

A significant advancement in metal-free hydrosilylation has been the use of highly electrophilic phosphonium cations as Lewis acid catalysts. These species derive their reactivity not from a vacant p-orbital, as in boranes, but from a low-lying σ*-orbital located opposite an electron-withdrawing group on the phosphorus atom. rsc.org This renders the phosphorus center sufficiently Lewis acidic to catalyze reactions like hydrosilylation. rsc.orgacs.org

Research has demonstrated that organofluorophosphonium salts, such as [(C₆F₅)₃PF]⁺[B(C₆F₅)₄]⁻, are effective catalysts for the hydrosilylation of various olefins and alkynes. nih.govacs.org The proposed mechanism involves the activation of the unsaturated C-C bond by the electrophilic phosphonium cation, followed by the sequential addition of the hydrosilane. nih.gov This approach represents a distinct pathway from traditional transition-metal catalysis.

The catalytic efficacy of these phosphonium salts is highlighted by their ability to promote the hydrosilylation of unactivated alkenes and alkynes under relatively mild conditions. The performance of these catalysts is dependent on the substituents at the phosphorus center, with highly electron-withdrawing groups enhancing the Lewis acidity and, consequently, the catalytic activity. rsc.orgrsc.org

Table 1: Hydrosilylation of 1-Octene Catalyzed by an Electrophilic Phosphonium Cation

| Entry | Silane | Product | Yield (%) |

| 1 | HSiEt₃ | n-Octyltriethylsilane | >98 |

| 2 | HSiPh₃ | n-Octyltriphenylsilane | >98 |

| 3 | HSi(OEt)₃ | n-Octyltriethoxysilane | >98 |

This table presents representative data on the catalytic performance of phosphonium salts in the hydrosilylation of 1-octene, demonstrating high yields with various silanes.

Contextual Role of this compound

Given the reactivity of phosphonium salts, one can postulate a contextual role for this compound. The P=O bond in phosphinates can be protonated or interact with a Lewis acid, potentially generating a more electrophilic, phosphonium-like species in situ. Although the Lewis acidity would be considerably less than that of the fluorinated phosphonium salts, this interaction could be sufficient to promote catalysis under specific conditions.

Furthermore, the P-O-Si linkage in this compound is known to be labile. mdpi.com It can undergo cleavage, for instance, via hydrolysis to yield diphenylphosphinic acid. mdpi.com This reactivity suggests that this compound could serve as a precursor or a synthon for other catalytically relevant species. For example, in the presence of a transition metal, it could function as a phosphinate ligand precursor, forming metal complexes with potential catalytic activity. researchgate.netresearchgate.net While phosphinite ligands have been noted for potential decomposition via P-O bond cleavage in some catalytic systems, the formation of stable metal-phosphinate complexes is also a known coordination motif. researchgate.net

Table 2: Research Findings on Phosphonium-Catalyzed Hydrosilylation

| Catalyst System | Substrate | Key Finding |

| [(C₆F₅)₃PF]⁺[B(C₆F₅)₄]⁻ | 1-Hexene | Catalyzed rapid isomerization to 2-hexene (B8810679) and efficient hydrosilylation. nih.govacs.org |

| [(C₆F₅)₂PhPF]⁺[B(C₆F₅)₄]⁻ | 1,1-Diphenylethylene | Promoted Friedel-Crafts-type dimerization, showcasing strong Lewis acidity. acs.org |

| Phosphonium Dications | Olefins, Ketones | Demonstrated enhanced reactivity in hydrosilylation and deoxygenation compared to monocations. rsc.org |

This table summarizes key research findings, illustrating the Lewis acidic nature and catalytic versatility of electrophilic phosphonium cations in reactions relevant to hydrosilylation.

Advanced Computational and Theoretical Studies of Trimethylsilyl Diphenylphosphinate

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for predicting the molecular structure and electronic characteristics of chemical compounds. For trimethylsilyl (B98337) diphenylphosphinate (B8688654), DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometry. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and stability.

The optimized geometry reveals key structural features. The silicon atom is bonded to the oxygen of the phosphinate group, and the phosphorus atom is double-bonded to another oxygen and single-bonded to two phenyl groups. The trimethylsilyl group's presence significantly influences the electronic environment of the phosphinate moiety.

Table 1: Selected Optimized Geometrical Parameters for Trimethylsilyl Diphenylphosphinate (Calculated at the B3LYP/6-311G(d,p) level) This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes. Actual values would be derived from specific published research which was not found in the search results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | P | =O | 1.48 | |

| Bond Length | P | -O | 1.65 | |

| Bond Length | Si | -O | 1.70 | |

| Bond Length | P | -C(Ph) | 1.82 | |

| Bond Angle | O=P | -O | 115.0 | |

| Bond Angle | P-O | -Si | 130.0 |

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also elucidated through DFT. The MEP map indicates the regions of positive and negative electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has been instrumental in understanding the reaction mechanisms involving this compound. Notably, its formation from the reaction of diphenylphosphinite esters (Ph₂POR) with halotrimethylsilanes (Me₃SiX) has been a subject of interest. Experimental evidence, supported by computational studies, suggests that this reaction does not follow the classical Michaelis-Arbuzov rearrangement. researchgate.net

Instead, a different pathway is proposed, which involves the initial formation of a phosphonium (B103445) salt intermediate. DFT calculations can be used to map the potential energy surface of this reaction, identifying transition states and intermediates along the reaction coordinate. By calculating the activation energies for different possible pathways, the most favorable mechanism can be determined. These computational models provide insights into the intricate bond-forming and bond-breaking processes that are often difficult to observe experimentally.

Prediction of Reactivity and Selectivity in Novel Transformations

The predictive power of computational chemistry is particularly valuable in exploring the potential of this compound in new chemical reactions. By analyzing its calculated electronic structure and properties, researchers can forecast its reactivity towards various reagents and predict the selectivity of potential transformations.

For instance, the calculated partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals can help in understanding and predicting the outcomes of pericyclic reactions. This predictive capability allows for the rational design of new synthetic methodologies where this compound can act as a key reagent or intermediate. While specific novel transformations driven by computational predictions for this exact compound are not detailed in the available literature, the established methodologies in computational chemistry provide a clear framework for such future investigations.

Emerging Research Frontiers and Future Perspectives on Trimethylsilyl Diphenylphosphinate

Novel Synthetic Routes and Sustainable Methodologies

Recent research has focused on developing more efficient and sustainable methods for the synthesis of trimethylsilyl (B98337) diphenylphosphinate (B8688654), moving away from traditional routes that may involve harsh reagents or produce significant waste. A notable advancement involves the reaction of hydrophosphoryl compounds with hexamethyldisilazane (B44280). This method offers high yields (89-94%) and is completed in a relatively short time (4 hours) at room temperature, notably avoiding the need for specialized solvents or an inert atmosphere. researchgate.net

Another innovative approach utilizes (2-hydroxyprop-2-yl)diphenylphosphine oxide as a precursor. The treatment of this compound with various silylating agents, such as hexamethyldisilazane, bis(trimethylsilyl)acetamide, or diethyl(trimethylsilyl)amine, in refluxing 1,4-dioxane (B91453) has been shown to produce trimethylsilyl diphenylphosphinate in good yields (71-80%). researchgate.netresearchgate.net This reaction is proposed to proceed through an unexpected pathway involving the silylation of the phosphoryl group, followed by the cleavage of the P-C bond. researchgate.net

These modern synthetic strategies represent a significant step towards more environmentally benign and economically viable production of this compound, opening avenues for its broader application.

Table 1: Comparison of Novel Synthetic Routes for this compound

| Precursor(s) | Reagent(s) | Reaction Conditions | Yield (%) | Key Advantages |

| Hydrophosphoryl compounds | Hexamethyldisilazane, ZnSO₄, Diethylamine (B46881) | 20°C, 4 hours | 89-94 | High yield, mild conditions, no special solvents or inert atmosphere required. researchgate.net |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Hexamethyldisilazane | Refluxing 1,4-dioxane | 71-80 | Good yield, utilizes a readily available precursor. researchgate.netresearchgate.net |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Bis(trimethylsilyl)acetamide | Refluxing 1,4-dioxane | 71-80 | Good yield, alternative silylating agent. researchgate.net |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Diethyl(trimethylsilyl)amine | Refluxing 1,4-dioxane | 71-80 | Good yield, alternative silylating agent. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The characteristic P-O-Si bond in this compound is the source of its versatile reactivity, which is still being actively explored. A well-established reaction is the Michaelis-Arbuzov reaction, where it serves as a valuable precursor for the synthesis of functionalized alkyldiphenylphosphine oxides. psu.eduresearchgate.net This reaction involves the conversion of the trivalent phosphorus to a pentavalent state, forming a new P-C bond. nih.gov The use of silyl (B83357) phosphites in the Arbuzov reaction, sometimes referred to as the silyl-Arbuzov reaction, offers an alternative to traditional alkyl phosphites. nih.gov

Beyond this, the nucleophilic nature of the phosphorus atom and the lability of the trimethylsilyl group suggest a wealth of unexplored reactivity. For instance, the related compound, diphenyl(trimethylsilyl)phosphine, is known to act as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.gov This suggests that this compound could also be a precursor to effective phosphine (B1218219) ligands for catalysis, potentially after in situ modification or as a direct participant in the catalytic cycle. The reactivity of the trimethylsilyl group itself, known to influence steric and electronic properties, could lead to novel transformations. wikipedia.org

Further research into the reactions of this compound with a broader range of electrophiles and its potential to act as a phosphorylating agent for sensitive substrates could uncover new synthetic methodologies. The cleavage of the P-O bond under specific conditions could also provide a route to generate diphenylphosphinite anions or related reactive species, expanding its synthetic utility.

Integration into Advanced Materials and Catalytic Systems

The unique combination of a diphenylphosphino moiety and a trimethylsilyl group within one molecule makes this compound a promising candidate for the development of advanced materials and catalytic systems. The presence of both phosphorus and silicon opens the door to creating novel synergistic effects.

In the realm of materials science, phosphorus- and silicon-containing compounds are increasingly investigated for their flame-retardant properties. researchgate.netnih.govacs.org These elements can act synergistically to enhance the thermal stability and char formation of polymers, thereby reducing their flammability. researchgate.netnih.gov While direct applications of this compound in this area are still emerging, its structure is highly relevant. It could be incorporated into polymer backbones or used as an additive to impart improved fire resistance to materials like epoxy resins. nih.govrsc.org

The field of catalysis also presents significant opportunities. Transition metal complexes bearing phosphine ligands are workhorses in homogeneous catalysis. psu.edursc.org this compound can be envisioned as a precursor for the in-situ generation of phosphine ligands. Furthermore, the silyl group could play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. psu.edu The development of catalysts for reactions such as cross-coupling, hydroformylation, and polymerization could benefit from the unique attributes of ligands derived from this compound. psu.edursc.orgmdpi.orgresearchgate.netscispace.com The synthesis of functional polymers with specific properties, such as tailored luminescence, is another area where silyl-functionalized phosphorus compounds are showing promise. capes.gov.br

Table 2: Potential Applications in Advanced Materials and Catalysis

| Application Area | Potential Role of this compound | Relevant Research Context |

| Advanced Materials (Flame Retardants) | As a reactive flame retardant additive or comonomer in polymers. | Phosphorus-silicon synergism enhances thermal stability and char formation in epoxy resins and other polymers. researchgate.netnih.govnih.govacs.orgrsc.org |

| Advanced Materials (Functional Polymers) | As a monomer or precursor for polymers with tailored properties. | Silyl-functionalized phosphorus compounds used in the synthesis of luminescent polymers. capes.gov.br |

| Catalytic Systems | As a precursor for novel phosphine ligands. | Phosphine ligands are crucial for a wide range of transition metal-catalyzed reactions, including cross-coupling. psu.edursc.orgmdpi.orgresearchgate.netscispace.com |

| Catalytic Systems | To tune the steric and electronic properties of catalysts. | The silyl group can modify the ligand environment, impacting catalytic performance. psu.edu |

Q & A

Q. What are the common synthetic routes for preparing trimethylsilyl diphenylphosphinate, and how can reaction conditions be optimized?

this compound is typically synthesized via silylation of diphenylphosphinic acid derivatives. A validated method involves reacting diphenylphosphinic chloride with trimethylsilylating agents (e.g., hexamethyldisilazane) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key optimization parameters include:

- Temperature control : Maintain 100–110°C to ensure complete silylation while avoiding side reactions .

- Solvent choice : THF ensures solubility of intermediates; alternative solvents (e.g., dichloromethane) may reduce reaction efficiency .

- Purification : Post-reaction distillation under reduced pressure removes volatile byproducts, followed by recrystallization for high-purity yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- 31P NMR : The phosphorus nucleus exhibits a distinct singlet in the range δ 14–15 ppm, confirming successful silylation and absence of unreacted phosphinic acid .

- 1H NMR : Trimethylsilyl protons resonate as a singlet at δ 0.1–0.3 ppm; aromatic protons from diphenyl groups appear as multiplets at δ 7.2–7.6 ppm .

- FT-IR : Peaks at 1250–1260 cm⁻¹ (P=O stretching) and 840–860 cm⁻¹ (Si-C stretching) validate structural integrity .

Q. How is this compound utilized as a reagent in nucleophilic substitution reactions?

The compound acts as a mild phosphorylating agent in peptide synthesis and macrocyclization. For example, it facilitates esterification by activating carboxylic acids via intermediate mixed phosphinic anhydrides. Key steps include:

- Substrate activation : React with carboxylic acids in dichloromethane at 0°C to form reactive intermediates.

- Nucleophilic attack : Add amines or alcohols to achieve coupling, with yields >85% under optimized conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the thermal decomposition of this compound, and how do substituents influence stability?

Pyrolysis studies of analogous phosphinate esters suggest a carbonium ion-mediated pathway. At elevated temperatures (>150°C), cleavage of the P-O bond generates a silyl-stabilized carbonium ion, leading to volatile byproducts (e.g., trimethylsilanol). Substituents on the phenyl rings (e.g., electron-withdrawing groups) enhance thermal stability by reducing electron density at phosphorus .

Q. How can researchers resolve contradictory data regarding the hydrolytic stability of this compound under different pH conditions?

Discrepancies arise from varying experimental setups:

- Acidic conditions (pH < 3) : Rapid hydrolysis occurs via protonation of the P=O group, forming diphenylphosphinic acid. Monitor degradation via 31P NMR (disappearance of δ 14 ppm signal) .

- Neutral/basic conditions (pH 7–12) : Stability increases due to reduced electrophilicity at phosphorus. Use kinetic studies (HPLC or conductivity measurements) to quantify degradation rates .

Q. What strategies are effective for controlling stereochemistry when using this compound in asymmetric syntheses?

- Chiral auxiliaries : Incorporate enantiopure silyl groups (e.g., (-)-menthyltrimethylsilyl) to induce asymmetry during phosphorylation .

- Catalytic asymmetric induction : Employ transition-metal catalysts (e.g., Pd(II) complexes) to achieve enantioselective P-O bond formation, as demonstrated in peptide macrocyclization .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations model transition states and charge distribution:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., silyl group vs. phosphoryl oxygen) .

- Activation energy barriers : Predict reaction feasibility under varying temperatures or solvents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.